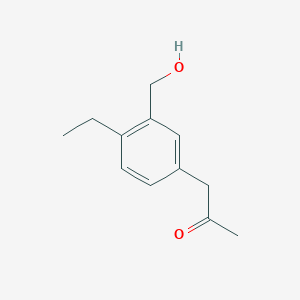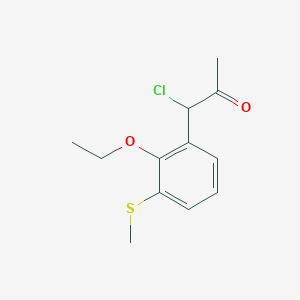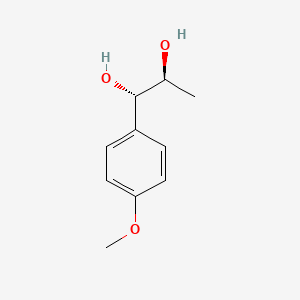
(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol is a chiral organic compound with the molecular formula C10H14O3. It is also known as threo-anethole glycol. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and two hydroxyl groups on a propane chain. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol can be achieved through several methods. One common approach involves the reduction of (1S,2S)-1-(4-methoxyphenyl)propane-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation processes. In this method, the precursor compound is subjected to hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is conducted under high pressure and temperature to achieve efficient conversion to the desired diol.
化学反应分析
Types of Reactions
(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1S,2S)-1-(4-methoxyphenyl)propane-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of (1S,2S)-1-(4-methoxyphenyl)propane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (1S,2S)-1-(4-methoxyphenyl)propane-1,2-dione.
Reduction: (1S,2S)-1-(4-methoxyphenyl)propane.
Substitution: (1S,2S)-1-(4-methoxyphenyl)propane-1,2-dichloride.
科学研究应用
(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
(1R,2R)-1-(4-methoxyphenyl)propane-1,2-diol: The enantiomer of (1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol with different stereochemistry.
(1S,2S)-1-(4-hydroxyphenyl)propane-1,2-diol: A similar compound with a hydroxyl group instead of a methoxy group on the phenyl ring.
(1S,2S)-1-(4-methoxyphenyl)butane-1,2-diol: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methoxy and hydroxyl groups. This combination of functional groups and chiral centers imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
94497-49-1 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
(1S,2S)-1-(4-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10-12H,1-2H3/t7-,10+/m0/s1 |
InChI 键 |
MRDZSBVJWOXBRW-OIBJUYFYSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)OC)O)O |
规范 SMILES |
CC(C(C1=CC=C(C=C1)OC)O)O |
熔点 |
118 - 119 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


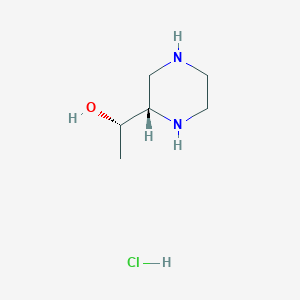
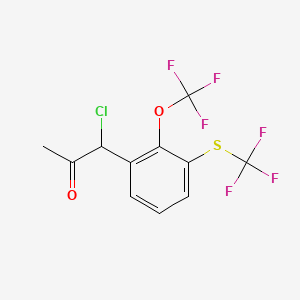
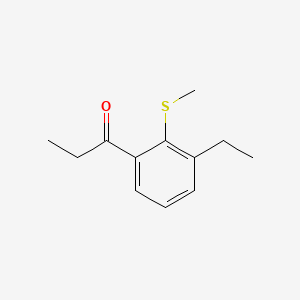

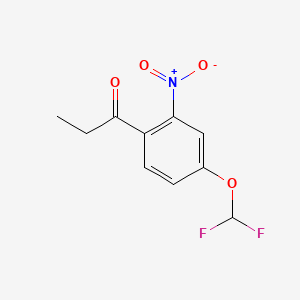
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)
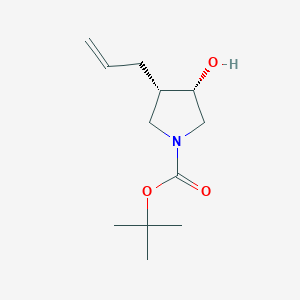
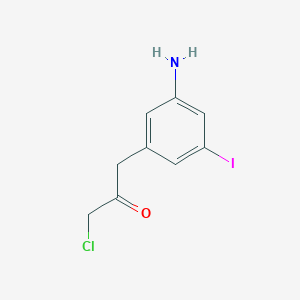
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
